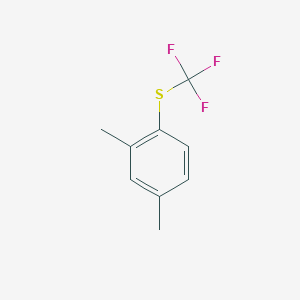
2,4-Dimethyl(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl(trifluoromethylthio)benzene is a versatile chemical compound known for its unique properties and applications in various scientific fields. The compound features a benzene ring substituted with two methyl groups and a trifluoromethylthio group, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the benzene ring . This process can be carried out under various conditions, often using reagents such as trifluoromethyl sulfonium salts or trifluoromethyl iodide in the presence of radical initiators .
Industrial production methods may involve more scalable approaches, such as continuous flow chemistry, to ensure consistent quality and yield of the compound. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
2,4-Dimethyl(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or other derivatives.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in the development of new biochemical probes and drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,4-Dimethyl(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl(trifluoromethylthio)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:
2,4-Dimethyl(trifluoromethyl)benzene: Lacks the sulfur atom, resulting in different reactivity and properties.
2,4-Dimethyl(thiomethyl)benzene: Contains a thiomethyl group instead of a trifluoromethylthio group, affecting its chemical behavior and applications.
2,4-Dimethyl(trifluoromethylsulfonyl)benzene:
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts .
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














